molecular formula C10H14ClNO B1372488 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1193389-06-8

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No. B1372488
M. Wt: 199.68 g/mol
InChI Key: WWLCOFYQTYVWAB-UHFFFAOYSA-N
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Description

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound . It appears as colorless crystals .


Synthesis Analysis

The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps . The process includes the use of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane and 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . The resulting compound is then desilylated, oxidized, and cyclized via a reductive amination .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is complex . The compound has a molecular weight of 163.22 .


Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride are intricate . The compound’s NMR spectrum shows various peaks, indicating the presence of different types of hydrogen atoms .


Physical And Chemical Properties Analysis

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a liquid at room temperature . Its InChI Code is 1S/C10H13NO/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5,8,11H,6-7H2,1H3 .

Scientific Research Applications

Anti-Cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have been studied for their anti-tumor activity .
  • Methods of Application : The compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

Anticancer Activity of Benzoxazepines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Various benzoxazepine derivatives have been synthesized and characterized for their anticancer properties in breast cancer cells .
  • Methods of Application : The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of the compounds have been discussed . The compounds have been evaluated for their anticancer properties in breast cancer cells .
  • Results : The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells .

Design and Synthesis of Novel Anti-Cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Synthesis and Characterization of Benzoxazepines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Various benzoxazepine derivatives have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
  • Methods of Application : The compounds have been evaluated for their anticancer properties in breast cancer cells .
  • Results : The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Synthesis and Characterization of Benzoxazepines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Various benzoxazepine derivatives have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine (RS01), 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS05), 2,2,4-trimethyl-2,3-dihydrobenzothiazepine (RS11), and 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12) have been discussed .
  • Methods of Application : The compounds have been evaluated for their anticancer properties in breast cancer cells .
  • Results : 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. These compounds were more selective for the MCF-7 cells with RS03 being the most potent compound (IC 50 = 15 µM) of the series .

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride, a similar compound to 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, is used in proteomics research .
  • Methods of Application : The compound is typically used in laboratory settings, and specific methods of application would depend on the nature of the research .
  • Results : The results or outcomes would vary depending on the specific research context .

Safety And Hazards

The compound is associated with several hazards. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and use of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-9-4-2-3-5-10(9)12-7-6-11-8;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLCOFYQTYVWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2OCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS RN

1193389-06-8
Record name 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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